molecular formula C26H16N2O4 B182864 (4E)-4-[[4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one CAS No. 25744-09-6

(4E)-4-[[4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one

Cat. No.: B182864
CAS No.: 25744-09-6
M. Wt: 420.4 g/mol
InChI Key: XYSKEVMXUOWHBI-YHARCJFQSA-N
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Description

(4E)-4-[[4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one is a complex organic compound characterized by its unique structure, which includes two oxazole rings and multiple phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[[4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenyl-1,3-oxazole-5-one with benzaldehyde derivatives in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[[4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl rings are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide); often in the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4E)-4-[[4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest. Researchers investigate its potential as an inhibitor or activator of specific enzymes or receptors.

Medicine

In medicine, this compound is explored for its therapeutic potential. Studies focus on its ability to modulate biological pathways involved in diseases such as cancer, inflammation, and neurodegenerative disorders. Its pharmacokinetic and pharmacodynamic properties are also evaluated to determine its suitability as a drug candidate.

Industry

In industry, this compound finds applications in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it a valuable component in formulations that require specific performance characteristics.

Mechanism of Action

The mechanism of action of (4E)-4-[[4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one involves its interaction with molecular targets, such as enzymes, receptors, or nucleic acids. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. For example, it may inhibit the activity of a specific enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1,3-oxazole-5-one: A simpler analog with a single oxazole ring.

    4-Phenyl-2-oxazol-5-one: Another analog with a different substitution pattern on the oxazole ring.

    Benzoxazole derivatives: Compounds with a benzene ring fused to an oxazole ring.

Uniqueness

(4E)-4-[[4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one is unique due to its dual oxazole rings and multiple phenyl groups, which confer distinct chemical and biological properties. Its structure allows for diverse reactivity and interactions with various molecular targets, making it a versatile compound in scientific research.

Properties

CAS No.

25744-09-6

Molecular Formula

C26H16N2O4

Molecular Weight

420.4 g/mol

IUPAC Name

4-[[4-[(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C26H16N2O4/c29-25-21(27-23(31-25)19-7-3-1-4-8-19)15-17-11-13-18(14-12-17)16-22-26(30)32-24(28-22)20-9-5-2-6-10-20/h1-16H

InChI Key

XYSKEVMXUOWHBI-YHARCJFQSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(C=C3)/C=C\4/N=C(OC4=O)C5=CC=CC=C5)/C(=O)O2

SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)C=C4C(=O)OC(=N4)C5=CC=CC=C5)C(=O)O2

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)C=C4C(=O)OC(=N4)C5=CC=CC=C5)C(=O)O2

25744-09-6

Origin of Product

United States

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